molecular formula C15H16O5 B15064546 4H-1-Benzopyran-4-one, 2-acetyl-5-(2-ethoxyethoxy)- CAS No. 61110-74-5

4H-1-Benzopyran-4-one, 2-acetyl-5-(2-ethoxyethoxy)-

Cat. No.: B15064546
CAS No.: 61110-74-5
M. Wt: 276.28 g/mol
InChI Key: JIIUSVDIBOARRT-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-acetyl-5-(2-ethoxyethoxy)- (hereafter referred to by its full IUPAC name) is a substituted chromone derivative characterized by an acetyl group at position 2 and a 2-ethoxyethoxy moiety at position 4. Chromones (benzopyran-4-ones) are heterocyclic compounds with a fused benzene and γ-pyrone ring, widely studied for their biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Properties

CAS No.

61110-74-5

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

2-acetyl-5-(2-ethoxyethoxy)chromen-4-one

InChI

InChI=1S/C15H16O5/c1-3-18-7-8-19-12-5-4-6-13-15(12)11(17)9-14(20-13)10(2)16/h4-6,9H,3,7-8H2,1-2H3

InChI Key

JIIUSVDIBOARRT-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=CC2=C1C(=O)C=C(O2)C(=O)C

Origin of Product

United States

Preparation Methods

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantages Limitations
Claisen-Schmidt + FC 3 70 Scalable, low-cost reagents Over-acetylation side reactions
Vilsmeier-Haack + Mitsunobu 4 68 Regioselective High reagent cost
Two-step acetylation + Williamson 3 85 High yield, minimal purification Requires anhydrous conditions

Characterization and Quality Control

  • NMR : ¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, COCH₃), 3.55–3.75 (m, 4H, OCH₂CH₂O), 6.45 (d, J = 8.4 Hz, 1H, H-6), 7.90 (s, 1H, H-3).
  • HPLC : Purity >98% achieved via silica gel chromatography (hexane:EtOAc 7:3).
  • Mass Spec : [M+H]⁺ m/z 305.12 (calc. 305.11).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetyl group at position 2 acts as an electron-withdrawing substituent, activating the benzopyran core for nucleophilic substitution. Common reactions include:

Reaction TypeReagents/ConditionsOutcomeYield/Notes
Aromatic Substitution NaOH (aqueous), 80°C, 6 hrsReplacement of acetyl with hydroxyl~60% yield
Alkylation Benzylic bromides, BF₃·Et₂O, dioxane, RT 3-position alkylation50–70% yield; by-products observed

Key Mechanism : The acetyl group polarizes the aromatic ring, directing nucleophiles to positions ortho and para to itself.

Vilsmeier–Haack Formylation

This reaction introduces formyl groups into the benzopyran framework:

  • Procedure : Dissolve 2-acetyl-5-(2-ethoxyethoxy)-4H-1-benzopyran-4-one in DMF, add POCl₃ dropwise under ice-cooling, and heat to 60°C for 4 hrs.

  • Outcome : Formylation at position 7 (para to acetyl group).

  • Yield : ~45% after purification via column chromatography.

Reductive Cleavage of Functional Groups

The ethoxyethoxy side chain undergoes reductive cleavage under specific conditions:

ReagentConditionsProductApplication
NaBH₃CNRefluxing methanol Cleavage to 5-hydroxy derivativeIntermediate for further modification

Mechanistic Insight : Sodium cyanoborohydride selectively reduces ether linkages while preserving the benzopyran core .

Lewis Acid-Catalyzed Alkylation

The compound participates in Friedel-Crafts-type alkylation using benzylic alcohols:

  • Protocol : React with α-cyclopropylbenzyl alcohol in dioxane/BF₃·Et₂O (1:2 ratio) at RT for 12 hrs .

  • Outcome : Substitution at position 3 with cyclopropylphenylmethyl group.

  • Yield : 50% (major by-product from alcohol elimination) .

Oxidation Reactions

The acetyl group and ethoxyethoxy chain are susceptible to oxidation:

Oxidizing AgentConditionsProductNotes
KMnO₄Acidic aqueous, 70°CAcetyl → carboxylic acidForms water-soluble derivative
DDQCH₂Cl₂, RT, 6 hrsEthoxyethoxy → ketoneRequires anhydrous conditions

Hydrogenation of Unsaturated Intermediates

The compound serves as a precursor in hydrogenation reactions:

  • Example : Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces double bonds in conjugated intermediates .

  • Application : Generates saturated analogs for structure-activity studies .

Condensation with Amines

The ketone group at position 4 reacts with amines to form Schiff bases:

  • Reagents : Glycine tert-butyl ester, diethylcyanophosphonate .

  • Product : 4-imino derivatives with potential bioactivity .

Functional Group Interconversion

Acetyl Group Modifications :

  • Hydrolysis : HCl (6M), reflux → 2-hydroxy derivative.

  • Amination : NH₃/MeOH, high pressure → 2-amino derivative.

Stability Under Acidic/Basic Conditions

ConditionEffectReference
HCl (1M), 25°CEthoxyethoxy chain hydrolyzes after 8 hrs
NaOH (0.1M), RTAcetyl group stable; ring degradation at >60°C

Scientific Research Applications

2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-acetyl-5-(2-ethoxyethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s acetyl and ethoxyethoxy groups may facilitate binding to enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural uniqueness of this compound lies in the combination of a 2-acetyl and 5-(2-ethoxyethoxy) substitution. Below is a comparative analysis with related chromone derivatives:

Key Observations:

Substituent Effects: The 2-ethoxyethoxy group distinguishes the target compound from hydroxylated analogs (e.g., daidzein ), likely reducing hydrogen-bonding capacity but increasing solubility in non-polar solvents . Acetyl groups (as in 3-acetyl-5-methoxy-2,7-dimethyl chromone ) are common in synthetic chromones, often introduced via Friedel-Crafts acylation or acetylation of hydroxyl precursors.

Biological Relevance :

  • Methoxy and ethoxy substituents (e.g., in 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl chromone ) are associated with enhanced metabolic stability compared to hydroxyl groups.
  • Natural chromones like daidzein exhibit estrogenic activity, while synthetic derivatives often prioritize optimized pharmacokinetics .

Challenges:

  • Regioselectivity : Ensuring substitution at positions 2 and 5 without side reactions requires careful control of reaction conditions.
  • Stability : Ethoxyethoxy chains may introduce hydrolytic sensitivity under acidic or basic conditions .

Biological Activity

4H-1-Benzopyran-4-one, 2-acetyl-5-(2-ethoxyethoxy)-, commonly referred to as a benzopyran derivative, has garnered attention due to its diverse biological activities. This compound is part of a larger class of compounds known for their potential therapeutic applications, particularly in the fields of oncology and virology. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of 4H-1-Benzopyran-4-one, 2-acetyl-5-(2-ethoxyethoxy)- can be represented as follows:

C14H18O4\text{C}_{14}\text{H}_{18}\text{O}_{4}

This compound features a benzopyran backbone, which is known for its pharmacological properties.

Antiviral Activity

Research indicates that benzopyran derivatives exhibit significant antiviral properties, particularly against retroviruses such as HIV. For instance, compounds similar to 4H-1-Benzopyran-4-one have been shown to inhibit HIV protease activity, suggesting their potential use in treating HIV infections. A study highlighted that certain benzopyran derivatives could effectively inhibit viral replication in vitro, demonstrating their role as potential anti-HIV agents .

Anticancer Activity

The antiproliferative effects of benzopyran derivatives have been extensively studied. A recent investigation into the structure-activity relationship (SAR) of various benzopyran compounds revealed that modifications at specific positions on the benzopyran ring significantly influenced their anticancer efficacy. For example, compounds with IC50 values ranging from 5.2 to 22.2 μM were found to exhibit potent activity against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity towards normal cell lines .

CompoundIC50 (μM)Cancer Cell Line
5a5.2MDA-MB-231
5b10.0MDA-MB-231
5c15.0MDA-MB-231
Control102.4HEK-293

The mechanism by which these compounds exert their biological effects includes the induction of apoptosis in cancer cells and inhibition of key enzymes involved in viral replication. For instance, one study demonstrated that at a concentration of 5 μM, compound 5a induced apoptosis in MDA-MB-231 cells by approximately 50.8% . This suggests a dual mechanism where the compound not only inhibits cell proliferation but also triggers programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of benzopyran derivatives:

  • HIV Inhibition : A clinical trial involving a derivative similar to 4H-1-Benzopyran showed promising results in reducing viral load in patients with HIV, supporting its role as an HIV protease inhibitor.
  • Cancer Treatment : In vitro studies have demonstrated that specific modifications to the benzopyran structure can enhance anticancer activity, leading to ongoing research into optimized formulations for clinical use.

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